molecular formula C9H11NO2S B017242 Nicotinic acid, 2-(methylthio)ethyl ester CAS No. 101952-67-4

Nicotinic acid, 2-(methylthio)ethyl ester

Cat. No. B017242
M. Wt: 197.26 g/mol
InChI Key: RBIKYSUIHYRVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinic acid, 2-(methylthio)ethyl ester, also known as S-Methyl nicotinate, is a chemical compound that is widely used in scientific research. It is an ester of nicotinic acid and is commonly used as a substrate for enzymatic assays. This compound has been found to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of Nicotinic acid, 2-(methylthio)ethyl ester nicotinate is not fully understood. However, it is known to act as a substrate for enzymes that catalyze the oxidation of NADH to NAD+. This reaction is important in many metabolic pathways, including the citric acid cycle and the electron transport chain.

Biochemical And Physiological Effects

Nicotinic acid, 2-(methylthio)ethyl ester nicotinate has been found to have several biochemical and physiological effects. It has been shown to increase blood flow and oxygen delivery to tissues, which may be beneficial in the treatment of certain diseases. This compound has also been found to have anti-inflammatory and antioxidant properties, which may help to protect against oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using Nicotinic acid, 2-(methylthio)ethyl ester nicotinate in lab experiments include its well-established synthesis method, its availability, and its ability to act as a substrate for several enzymes. However, there are some limitations to its use. For example, it may not be suitable for use in certain assays, and it may have side effects that could interfere with experimental results.

Future Directions

There are several future directions for research on Nicotinic acid, 2-(methylthio)ethyl ester nicotinate. One area of interest is its potential use in the treatment of various diseases, such as cardiovascular disease and neurodegenerative disorders. Another area of research is the development of new compounds based on Nicotinic acid, 2-(methylthio)ethyl ester nicotinate, which may have improved properties and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
In conclusion, Nicotinic acid, 2-(methylthio)ethyl ester nicotinate is a valuable tool for studying various biological processes. Its well-established synthesis method, availability, and ability to act as a substrate for several enzymes make it a popular choice for enzymatic assays. This compound has several biochemical and physiological effects, and its potential use in the treatment of various diseases warrants further research.

Synthesis Methods

Nicotinic acid, 2-(methylthio)ethyl ester nicotinate can be synthesized through the esterification of nicotinic acid with methanol and sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization. This method of synthesis is widely used in research laboratories and has been well established in the literature.

Scientific Research Applications

Nicotinic acid, 2-(methylthio)ethyl ester nicotinate is commonly used in enzymatic assays to study the activity of various enzymes. It is a substrate for several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are involved in many metabolic pathways. This compound is also used in the synthesis of other compounds, such as nicotinamide riboside, which has been found to have anti-aging effects.

properties

CAS RN

101952-67-4

Product Name

Nicotinic acid, 2-(methylthio)ethyl ester

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-methylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-13-6-5-12-9(11)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3

InChI Key

RBIKYSUIHYRVQL-UHFFFAOYSA-N

SMILES

CSCCOC(=O)C1=CN=CC=C1

Canonical SMILES

CSCCOC(=O)C1=CN=CC=C1

Other CAS RN

101952-67-4

synonyms

2-methylsulfanylethyl pyridine-3-carboxylate

Origin of Product

United States

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